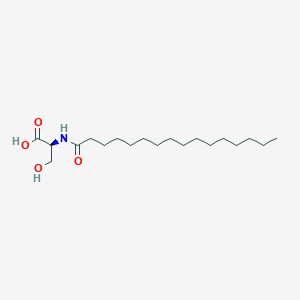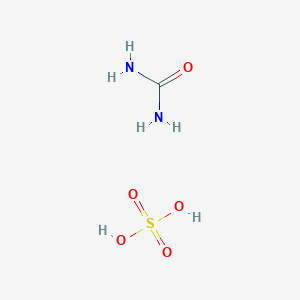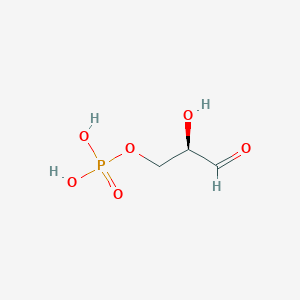
DL-Glyceraldehyde 3-phosphate
Vue d'ensemble
Description
DL-Glyceraldehyde 3-phosphate, also known as glyceraldehyde 3-phosphate, is a crucial intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It is a monophosphate ester of glyceraldehyde with the chemical formula C₃H₇O₆P. This compound plays a vital role in the energy production and biosynthesis processes of living organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Glyceraldehyde 3-phosphate can be synthesized through the reversible reactions of three compounds:
Fructose-1,6-bisphosphate: Catalyzed by aldolase, this reaction splits fructose-1,6-bisphosphate into dihydroxyacetone phosphate and 3-phosphoglyceraldehyde.
Dihydroxyacetone phosphate: Catalyzed by triose phosphate isomerase, this reaction converts dihydroxyacetone phosphate into 3-phosphoglyceraldehyde.
1,3-bisphosphoglycerate: Catalyzed by glyceraldehyde 3-phosphate dehydrogenase, this reaction converts 3-phosphoglyceraldehyde into 1,3-bisphosphoglycerate.
Industrial Production Methods: Industrial production of 3-phosphoglyceraldehyde is typically achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzymes required for the synthesis of 3-phosphoglyceraldehyde, optimizing yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Glyceraldehyde 3-phosphate undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
NAD+: Acts as an oxidizing agent in the oxidation of 3-phosphoglyceraldehyde.
Triose phosphate isomerase: Catalyzes the reversible conversion between dihydroxyacetone phosphate and 3-phosphoglyceraldehyde.
Major Products:
1,3-bisphosphoglycerate: Formed during the oxidation of 3-phosphoglyceraldehyde in glycolysis.
Dihydroxyacetone phosphate: Formed during the reduction of 3-phosphoglyceraldehyde.
Applications De Recherche Scientifique
DL-Glyceraldehyde 3-phosphate has numerous applications in scientific research:
Biochemistry: It is a key intermediate in the study of metabolic pathways such as glycolysis and gluconeogenesis.
Molecular Biology: Used in research on enzyme kinetics and metabolic regulation.
Medicine: Investigated for its role in diseases related to metabolic dysfunctions, such as diabetes and cancer.
Industrial Biotechnology: Employed in the production of biofuels and bioplastics through microbial fermentation processes.
Mécanisme D'action
DL-Glyceraldehyde 3-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways:
Comparaison Avec Des Composés Similaires
Dihydroxyacetone phosphate: An isomer of 3-phosphoglyceraldehyde, involved in the same metabolic pathways.
1,3-bisphosphoglycerate: A downstream product in glycolysis, formed from the oxidation of 3-phosphoglyceraldehyde.
Glycerate 3-phosphate: Another intermediate in glycolysis and the Calvin cycle.
Uniqueness: DL-Glyceraldehyde 3-phosphate is unique due to its central role in multiple metabolic pathways, acting as a crucial link between glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its ability to interconvert with dihydroxyacetone phosphate and its involvement in energy production and biosynthesis make it indispensable for cellular metabolism .
Propriétés
IUPAC Name |
(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJXRIRHZLFYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861814 | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591-59-3, 142-10-9 | |
| Record name | 3-Phosphoglyceraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Glyceraldehyde 3-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-glyceraldehyde 3-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHOSPHOGLYCERALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)


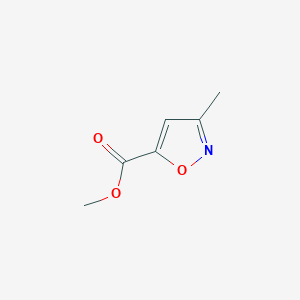

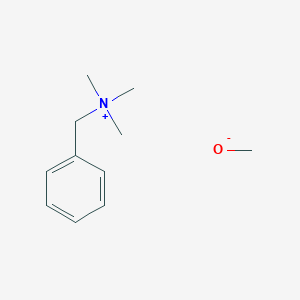

![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
